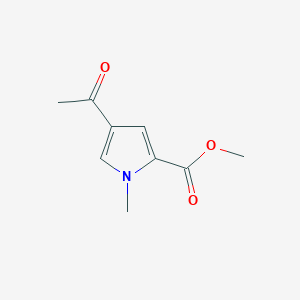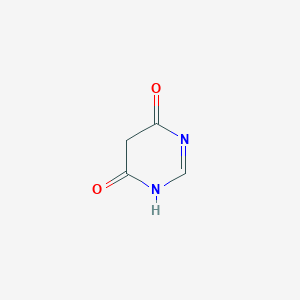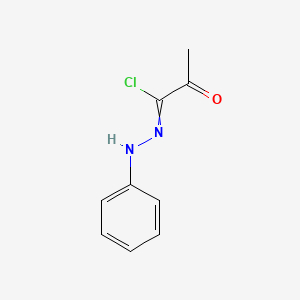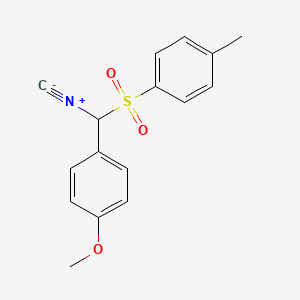
methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure consisting of four carbon atoms and one nitrogen atom. The specific structure of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate suggests that it is a pyrrole derivative with an acetyl group at the fourth position, a methyl group at the nitrogen atom, and a carboxylate ester at the second position.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates has been reported using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Although this method does not directly synthesize methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate, it provides insight into the synthetic strategies that can be employed for pyrrole derivatives. Additionally, the acylation of pyrrolo[1,2-a]pyrazines has been studied, showing selective acylation at the α-position of the pyrrole ring when it is free . This could potentially be adapted for the synthesis of acetyl-substituted pyrroles.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex, with various substituents affecting the overall conformation and reactivity. For example, in the case of two methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, the pyrrolopyrrole fragment exhibits nonplanar conformations, which can influence the orientation of other functional groups . This suggests that the molecular structure of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate would also be influenced by its substituents, potentially affecting its chemical properties and reactivity.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including acylation, as mentioned earlier . The introduction of substituents such as acetyl groups can be achieved through reactions with acetic anhydride or acid chlorides. Moreover, the presence of a carboxylate ester group can lead to further transformations, such as esterification or hydrolysis, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be deduced from their molecular structure and functional groups. For instance, the presence of an acetyl group can increase the electron-withdrawing character of the compound, potentially affecting its acidity and reactivity. The experimental and theoretical vibrational frequencies, as well as the optimized geometric parameters of a related compound, methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, have been investigated using density functional theory (DFT), which could provide a basis for understanding the properties of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate . Additionally, the cytotoxicity of acenaphtho[1,2-b]pyrrole-carboxylic acid esters against cell lines suggests that the biological activity of pyrrole derivatives can be significant and worth exploring .
Wissenschaftliche Forschungsanwendungen
Pyrrole and its derivatives are ever present in nature and have diverse applications in therapeutically active compounds . Here are some general applications of pyrrole derivatives:
-
Pharmaceuticals
- Pyrrole derivatives are known for their wide range of pharmacological actions with high therapeutic value .
- They are used in the development of various drugs including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
- They are also known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
-
Organic Chemistry
- Pyrrole is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .
- There are various conventional as well as modern approaches to acquiring a series of pyrrole scaffolds, with a wide range of attractive features and drawbacks pertaining to each approach .
Eigenschaften
IUPAC Name |
methyl 4-acetyl-1-methylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(11)7-4-8(9(12)13-3)10(2)5-7/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKGXMRDJTWJIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377249 |
Source


|
| Record name | methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
85795-19-3 |
Source


|
| Record name | methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)



![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)




![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)


